9H-xanthene-9-carbonyl chloride
Overview
Description
9H-xanthene-9-carbonyl chloride is a chemical compound with the molecular weight of 244.68 . It is also known by its CAS number, 26454-53-5 .
Molecular Structure Analysis
The molecular formula of 9H-xanthene-9-carbonyl chloride is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .Physical And Chemical Properties Analysis
9H-xanthene-9-carbonyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 338.1±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.1±3.0 kJ/mol and it has a flash point of 125.3±28.1 °C . The compound has an index of refraction of 1.625 and a molar refractivity of 64.8±0.3 cm3 .Scientific Research Applications
Proteomics Research
9H-xanthene-9-carbonyl chloride is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the identification and quantification of proteins, studying their interactions, and understanding their structure and function.
Synthesis of β-Lactams
9H-xanthene-9-carbonyl chloride is used as a ketene source in the synthesis of novel 3-spiro monocyclic β-lactams . β-lactams are a class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems. They are characterized by a β-lactam ring in their chemical structure.
Antimalarial Activities
The β-lactams synthesized using 9H-xanthene-9-carbonyl chloride have demonstrated antimalarial activities against Plasmodium falciparum K14-resistant strain . The EC50 values, which measure the effectiveness of a compound in inhibiting biological function, varied from 8 up to 50 µM, indicating moderate to excellent effectiveness .
Antibacterial and Antifungal Investigations
The β-lactams synthesized from 9H-xanthene-9-carbonyl chloride have also been evaluated for their antibacterial and antifungal properties . This makes the compound valuable in the development of new antimicrobial agents.
Synthesis of Xanthone Derivatives
Xanthones are organic compounds that are often found in plants and have a variety of biological activities. 9H-xanthene-9-carbonyl chloride could potentially be used in the synthesis of xanthone derivatives , contributing to the development of new drugs and therapies.
Mechanism of Action
Target of Action
9H-xanthene-9-carbonyl chloride belongs to the class of compounds known as xanthones . Xanthones are known to exhibit a wide range of biological activities, including α-glucosidase inhibition, anti-cancer, anti-Alzheimer, and anti-inflammatory activities . .
Mode of Action
Xanthones are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Xanthones, including 9H-xanthene-9-carbonyl chloride, are involved in various biochemical pathways. They are secondary metabolites found in diverse terrestrial and marine plants, fungi, and lichen . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Xanthones in general are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer, anti-alzheimer, and anti-inflammatory activities .
properties
IUPAC Name |
9H-xanthene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSCMLJPXJTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375398 | |
Record name | 9H-xanthene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-xanthene-9-carbonyl chloride | |
CAS RN |
26454-53-5 | |
Record name | 9H-xanthene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.